Penthiopyrad

描述

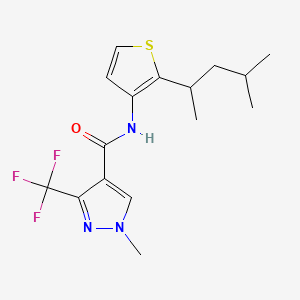

戊唑醇是一种酰胺类杀菌剂,以其广谱抗多种植物病原体的活性而闻名。它在控制叶面和土传病害方面尤其有效。 该化合物的化学结构定义为(RS)-N-[2-(1,3-二甲基丁基)-3-噻吩基]-1-甲基-3-(三氟甲基)吡唑-4-甲酰胺 . 戊唑醇通过抑制线粒体功能起作用,特别是靶向呼吸电子传递链中的琥珀酸脱氢酶 .

准备方法

合成路线和反应条件: 戊唑醇的合成涉及多个步骤,从中间体的制备开始。一种常见的方法包括三氟乙酰乙酸乙酯与三乙基正甲酸酯反应,然后用甲基肼硫酸盐闭环。然后将该中间体在碱性条件下水解得到1-甲基-3-三氟甲基-1H-吡唑-4-甲酸。 最后一步涉及将该中间体与亚硫酰氯反应生成1-甲基-3-三氟甲基-1H-吡唑-4-甲酰氯,然后与2-(4-甲基戊基-2-基)-3-氨基噻吩缩合 .

工业生产方法: 在工业环境中,戊唑醇的合成针对高产率和高纯度进行了优化。该工艺通常涉及使用大型反应器和精确控制反应条件,例如温度和pH。 在酸性条件下,脱羧反应在130-180°C的温度下进行,以获得所需的中间体 .

化学反应分析

反应类型: 戊唑醇会发生各种化学反应,包括氧化、水解和光解。

常用试剂和条件:

氧化: 戊唑醇可以通过二氧化锰(MnO2)氧化,导致形成亚砜、砜和二酮.

主要产物:

氧化: 亚砜、砜和二酮.

水解: 各种降解产物,具体取决于pH值和环境条件.

科学研究应用

Chemical Properties and Mode of Action

- Chemical Name : (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

- Molecular Formula : C16H20F3N3OS

- Molecular Weight : 359.42 g/mol

- Appearance : White crystalline solid

- Melting Point : 108.7°C

- Solubility : 7.53 mg/L at 20°C

Penthiopyrad functions by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain, which disrupts ATP production in fungi, thereby preventing spore germination and mycelial growth . This mode of action differentiates it from many conventional fungicides, reducing the likelihood of cross-resistance .

Agricultural Applications

This compound is primarily used in agriculture to control a wide range of fungal diseases affecting various crops. Its effectiveness has been documented across numerous studies:

Crop Efficacy

| Crop Type | Diseases Controlled | Application Rate |

|---|---|---|

| Cereals | Septoria diseases, rust, snow mold | Low dosage effective |

| Fruits | Gray mold, powdery mildew, scab | 200 g/L |

| Vegetables | Tomato leaf mold, cucumber corynespora leaf spot | 200 g/L |

| Turf Grass | Brown patch, dollar spot | Variable |

This compound has shown significant efficacy against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum, with preventive applications yielding better results than curative treatments .

Enantiomer Selectivity

Recent studies indicate that the S-(+)-enantiomer of this compound exhibits higher antifungal activity compared to its R-(-)-counterpart, with efficacy differences ranging from 12 to 37 times against certain pathogens . This enantioselectivity is crucial for optimizing application strategies and minimizing environmental impact.

Toxicological Profile

This compound has been assessed for its toxicity to non-target organisms and human health. It exhibits low acute toxicity in mammals but higher toxicity levels in aquatic species like Daphnia magna and Raphidocelis subcapitata . The acceptable daily intake (ADI) for humans has been established at 0.081 mg/kg body weight per day .

Residue Management

Research indicates that processing methods such as peeling and soaking can effectively reduce this compound residues in food products like tomatoes and cucumbers . Understanding the dissipation rates of this compound residues is essential for ensuring food safety.

Case Study 1: Field Trials on Cereals

Field trials conducted on wheat demonstrated that this compound effectively controlled Septoria diseases with no observed phytotoxicity at recommended application rates. The trials indicated a significant reduction in disease incidence compared to untreated controls .

Case Study 2: Efficacy Against Gray Mold

In trials targeting gray mold in strawberries, this compound provided robust preventive control when applied before disease onset. The results highlighted its potential as a key component in integrated pest management strategies .

作用机制

Penthiopyrad exerts its fungicidal effects by inhibiting the succinate dehydrogenase enzyme (complex II) in the mitochondrial electron transport chain. This inhibition disrupts the electron transfer from succinate to ubiquinone, leading to a decrease in ATP production and ultimately causing cell death . The compound’s unique structure allows it to bind effectively to the enzyme, making it a potent inhibitor of fungal respiration .

相似化合物的比较

戊唑醇属于琥珀酸脱氢酶抑制剂(SDHI)杀菌剂类,其中包括其他化合物,如啶酰菌胺、羧菌酯和氟吡菌胺。

类似化合物:

啶酰菌胺: 对多种真菌病原体有效,但与戊唑醇相比,对担子菌的活性较低.

羧菌酯: 主要对担子菌有效,但不如戊唑醇广谱.

氟吡菌胺: 另一种SDHI杀菌剂,具有广谱活性,与戊唑醇类似.

戊唑醇的独特性: 戊唑醇独特的结构,包括一个带有疏水支链烷基的噻吩环,使其具有广谱杀菌活性。 这使其能够弥合其他SDHI杀菌剂之间的功效差距,使其成为控制多种植物病害的通用选择 .

生物活性

Penthiopyrad is a novel chiral fungicide classified as a succinate dehydrogenase inhibitor (SDHI). It has gained attention for its broad-spectrum antifungal activity, particularly against various phytopathogens. This article presents a detailed overview of the biological activity of this compound, including its efficacy, enantioselectivity, toxicity to non-target organisms, and environmental persistence.

Overview of this compound

- Chemical Classification : this compound is a chiral compound that exists in two enantiomeric forms: S-(+)-penthiopyrad and R-(-)-penthiopyrad.

- Mechanism of Action : As an SDHI, this compound disrupts the mitochondrial respiration process in fungi, inhibiting their growth and reproduction.

Efficacy Against Phytopathogens

This compound exhibits significant antifungal activity against several key plant pathogens:

| Pathogen | Efficacy (S-(+)-penthiopyrad) | Efficacy (R-(-)-penthiopyrad) |

|---|---|---|

| Rhizoctonia solani | 12-37 times higher | Lower efficacy |

| Botrytis cinerea | Higher than R enantiomer | Lower efficacy |

| Sclerotinia sclerotiorum | Higher than R enantiomer | Lower efficacy |

The S-(+)-enantiomer demonstrates a notably higher antifungal activity compared to its R counterpart, with differences ranging from 12 to 37 times for various pathogens .

Enantioselectivity in Biological Activity

Research indicates that the biological activity and toxicity of this compound are significantly influenced by its enantiomers:

- Toxicity to Non-target Organisms : The S-(+)-enantiomer shows greater toxicity to aquatic organisms such as Raphidocelis subcapitata and Daphnia magna, with toxicity levels being 1.8 and 5.3 times higher than R-(-)-penthiopyrad .

- Cytotoxicity : In human liver cells (HepG2), S-(+)-penthiopyrad exhibited cytotoxic effects that were 1.8 times greater than those of R-(-)-penthiopyrad, affecting cell proliferation and oxidative stress levels .

Environmental Persistence

The biological half-life of this compound is crucial for understanding its environmental impact:

- Half-Life : Studies show that this compound has a biological half-life ranging from 2.6 to 4.0 days in agricultural fields . This relatively short half-life suggests that this compound dissipates quickly in the environment.

| Field | Half-Life (days) |

|---|---|

| Field 1 | 2.6 |

| Field 2 | 3.0 |

| Field 3 | 4.0 |

The dissipation constants for this compound were calculated to be between 0.1221 and 0.2280 across different fields, indicating a consistent trend of decreasing residue levels over time .

Case Studies

Case Study on Aquatic Toxicity :

A study evaluating the effects of this compound on aquatic ecosystems found that the S-(+)-enantiomer posed significant risks to non-target aquatic species. The research highlighted the importance of assessing both enantiomers separately when evaluating ecological risks associated with pesticide applications .

Field Residue Analysis :

In a study on residue levels in angelica leaves, this compound was shown to exhibit a dissipation trend following foliar application. The proposed maximum residue limits (MRLs) were established based on observed residue concentrations over time, ensuring compliance with safety standards .

属性

IUPAC Name |

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIDZXUXFLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058005 | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183675-82-3 | |

| Record name | Penthiopyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthiopyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIOPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Penthiopyrad?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key enzyme in fungal respiration, specifically within complex II of the electron transport chain. [, , , , , , ]

Q2: How does the inhibition of SDH affect fungal cells?

A2: By inhibiting SDH, this compound disrupts the flow of electrons in the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing fungal cell death. [, , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C19H21F3N2OS and its molecular weight is 382.44 g/mol. []

Q4: How does this compound perform under various environmental conditions?

A4: Studies have shown that environmental factors like temperature, pH, and the presence of organic matter can influence the degradation rate of this compound. [, ] For instance, a warm environment and low pH were found to enhance this compound degradation in the presence of manganese dioxide. []

Q5: How does the formulation of this compound affect its efficacy and stability?

A5: Research indicates that the particle size and dispersibility of this compound formulations significantly impact its fungicidal efficacy. [] For example, finely dispersed formulations were found to improve the residual effect against tomato gray mold, while coarser formulations were more effective against cucumber powdery mildew in terms of rainfastness. []

Q6: Are there any known catalytic properties or applications of this compound?

A6: The provided research focuses solely on the fungicidal properties of this compound. There is no mention of any catalytic properties or applications outside of its fungicidal activity.

Q7: How do structural modifications of this compound affect its activity?

A7: Although the provided abstracts don't delve into detailed SAR studies, it's known that the specific chemical structure of this compound is crucial for its interaction with the SDH enzyme. Alterations to its structure could potentially impact its binding affinity and, consequently, its fungicidal activity. [, , ]

Q8: What are the different formulations of this compound available?

A8: Research mentions the use of this compound in various formulations, including suspension concentrates (SC) and emulsifiable concentrates (EC). [, ] The choice of formulation can influence the compound's stability, dispersibility, and ultimately its efficacy in controlling specific fungal diseases. []

Q9: What are the recommended pre-harvest intervals for this compound use on different crops?

A9: Studies suggest that the pre-harvest interval for this compound varies depending on the crop. For instance, in cucumbers, a 10-day pre-harvest interval is suggested to ensure residue levels are below the maximum residue limit (MRL). []

Q10: What types of in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A10: Researchers have utilized various methods, including mycelial growth inhibition assays, spore germination assays, and detached leaf assays, to assess the efficacy of this compound against different fungal pathogens in laboratory settings. [, , , ] Field trials have also been conducted to evaluate the effectiveness of this compound in controlling fungal diseases in real-world agricultural settings. [, , , , , ]

Q11: What are the known mechanisms of resistance to this compound in fungi?

A11: The most common mechanism of resistance to this compound, and other SDHI fungicides, is the development of point mutations in the sdhB, sdhC, and sdhD genes, which encode for different subunits of the SDH enzyme. [, , , , , ] These mutations can alter the binding site of this compound, reducing its ability to inhibit the enzyme.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。